![molecular formula C11H15ClN2 B1373651 1-propyl-1H-indol-5-amine hydrochloride CAS No. 1221725-79-6](/img/structure/B1373651.png)
1-propyl-1H-indol-5-amine hydrochloride
Overview
Description
“1-propyl-1H-indol-5-amine hydrochloride” is a chemical compound with the CAS Number: 1221725-79-6 . It has a molecular weight of 210.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-propyl-1H-indol-5-amine hydrochloride” consists of a propyl group attached to an indole ring at the 1-position and an amine group at the 5-position . The InChI code for this compound is 1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10 (12)3-4-11 (9)13;/h3-5,7-8H,2,6,12H2,1H3;1H
.
Physical And Chemical Properties Analysis
“1-propyl-1H-indol-5-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.71 .
Scientific Research Applications
Cancer Treatment
Indole derivatives, including 1-propyl-1H-indol-5-amine hydrochloride , have shown promise in the treatment of various cancers. They can act on cancer cells by interfering with cell signaling pathways, inducing apoptosis, and inhibiting tumor growth . The compound’s ability to target specific cancer cell lines makes it a valuable candidate for further research in oncology.
Antimicrobial Activity
Research has indicated that indole derivatives possess significant antimicrobial properties1-propyl-1H-indol-5-amine hydrochloride could be utilized in developing new antimicrobial agents that are effective against a range of bacterial and fungal pathogens . This is particularly important in the era of increasing antibiotic resistance.
Neurodegenerative Disorders
Indoles are known to have neuroprotective effects1-propyl-1H-indol-5-amine hydrochloride may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for the development of new anti-inflammatory drugs1-propyl-1H-indol-5-amine hydrochloride could be explored for its efficacy in reducing inflammation in various chronic inflammatory diseases .
Antiviral and Anti-HIV Research
Indole derivatives have been reported to exhibit antiviral activities, including against HIV1-propyl-1H-indol-5-amine hydrochloride could be a potential candidate for creating novel antiviral drugs that can inhibit the replication of viruses and provide a new approach to treating viral infections .
Antidiabetic Potential
The indole nucleus is present in many compounds with antidiabetic activity1-propyl-1H-indol-5-amine hydrochloride may play a role in the synthesis of new antidiabetic drugs that can help regulate blood sugar levels and provide better management of diabetes .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
1-propylindol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJDDLSKXDWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-indol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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